molecular formula C13H18F2N2 B1492830 4-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline CAS No. 2098032-96-1

4-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline

Cat. No. B1492830
CAS RN: 2098032-96-1
M. Wt: 240.29 g/mol
InChI Key: APWZEFNOGCDLJA-UHFFFAOYSA-N
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Description

4-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline (DFEPA) is a synthetic amine that has been used in a variety of scientific research applications. It is a versatile molecule, with a wide range of potential uses in the lab.

Scientific Research Applications

Novel Synthesis Methods

Synthesis of 4-Trifluoromethyl-2-quinolinones : A method involving the treatment of ortho-lithiated tert-Bu N-arylcarbamates with N-(trifluoroacetyl)piperidine leads to the synthesis of 4-trifluoromethyl-2-quinolinones, showcasing a pathway for creating potentially bioactive quinolinone derivatives through the manipulation of piperidine structures (Leroux, Lefebvre, & Schlosser, 2006).

Antihypertensive Activity

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones : A series of spiro compounds was prepared and evaluated for antihypertensive activity, indicating the therapeutic potential of piperidine derivatives in managing hypertension (Clark et al., 1983).

Corrosion Inhibition

Piperidine Derivatives on Iron Corrosion : Research into piperidine derivatives as corrosion inhibitors for iron surfaces utilized quantum chemical calculations and molecular dynamics simulations to predict their effectiveness, demonstrating the chemical industry application of such compounds (Kaya et al., 2016).

Dendritic Melamines with Piperidine Motifs

Design and Synthesis for Nano-aggregates : A study detailed the synthesis of dendritic G-2 melamines incorporating piperidine motifs, highlighting their assembly into spherical nano-aggregates and potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Molecular Structure Investigations

s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties : Investigations into the molecular structure of s-triazine derivatives provided insights into their intermolecular interactions and electronic properties, useful for designing compounds with specific optical or electronic behaviors (Shawish et al., 2021).

Electroluminescence Application

Bipolar Character for Electroluminescence : A novel class of emitting amorphous materials incorporating aniline motifs was developed, offering applications in organic electroluminescent devices with color-tunable emission properties, indicating the versatility of aniline derivatives in electronics and photonics (Doi et al., 2003).

properties

IUPAC Name

4-[3-(1,1-difluoroethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-13(14,15)10-3-2-8-17(9-10)12-6-4-11(16)5-7-12/h4-7,10H,2-3,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZEFNOGCDLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=CC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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